molecular formula C15H18N4O B2855991 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide CAS No. 1797814-88-0

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

Cat. No. B2855991
CAS RN: 1797814-88-0
M. Wt: 270.336
InChI Key: YUDABVYKMSYFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, also known as DMXAA, is a small molecule with potential anti-tumor activity. It was first identified in the 1980s as a compound with anti-inflammatory properties, but subsequent research revealed its ability to induce tumor necrosis and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is its potential anti-tumor activity, which makes it a promising candidate for cancer treatment. However, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different cancer types. Additionally, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been shown to have limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide research. One area of focus is the development of more effective synthesis methods to improve its solubility and bioavailability. Another area of focus is the investigation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action and to identify the specific cancer types that are most responsive to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide treatment.

Synthesis Methods

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(dimethylamino)pyrimidine-4-carbaldehyde. The final product is obtained through a reduction process using sodium borohydride.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has also been investigated for its ability to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDABVYKMSYFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

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